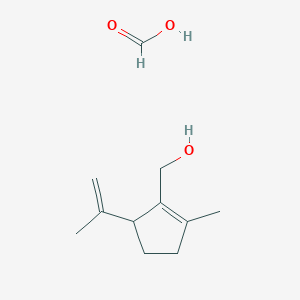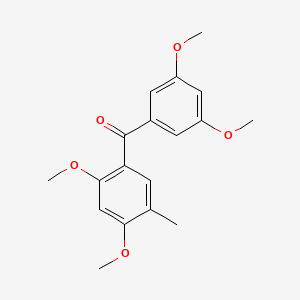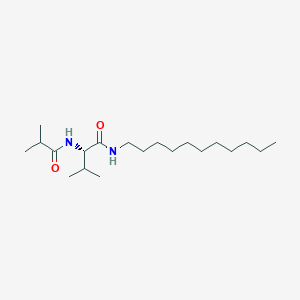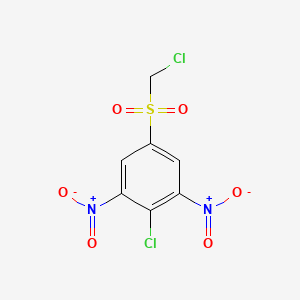![molecular formula C12H18N2O3S B14570324 N-[(3,4-Dimethoxyphenyl)methyl]-N'-(2-hydroxyethyl)thiourea CAS No. 61290-40-2](/img/structure/B14570324.png)
N-[(3,4-Dimethoxyphenyl)methyl]-N'-(2-hydroxyethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-Dimethoxyphenyl)methyl]-N’-(2-hydroxyethyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiourea in the presence of a base, followed by the addition of 2-hydroxyethylamine. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving:
Continuous flow reactors: To ensure consistent reaction conditions and efficient mixing.
Purification techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]-N’-(2-hydroxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-[(3,4-Dimethoxyphenyl)methyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Agriculture: The compound is investigated for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The 3,4-dimethoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-Dimethoxyphenyl)methyl]thiourea
- N-[(3,4-Dimethoxyphenyl)methyl]-N’-methylthiourea
- N-[(3,4-Dimethoxyphenyl)methyl]-N’-(2-chloroethyl)thiourea
Uniqueness
N-[(3,4-Dimethoxyphenyl)methyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of the hydroxyethyl group, which enhances its solubility in water and its ability to form hydrogen bonds. This makes it more versatile in biological applications compared to its analogs, which may lack the hydroxyethyl group.
Properties
CAS No. |
61290-40-2 |
|---|---|
Molecular Formula |
C12H18N2O3S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C12H18N2O3S/c1-16-10-4-3-9(7-11(10)17-2)8-14-12(18)13-5-6-15/h3-4,7,15H,5-6,8H2,1-2H3,(H2,13,14,18) |
InChI Key |
KOMHUVQISODXEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide]](/img/structure/B14570249.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14570260.png)







stannane](/img/structure/B14570316.png)



![Propane, 2-methyl-1,3-bis(methylthio)-2-[(methylthio)methyl]-](/img/structure/B14570345.png)
